

A Technical Guide to L-Cysteine-1-13C for Research Applications

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Compound of Interest

Compound Name: L-Cysteine-1-13C

Cat. No.: B566155

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **L-Cysteine-1-13C**, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details commercially available sources, key specifications, and experimental considerations for its use in metabolic flux analysis and quantitative proteomics.

Commercial Suppliers and Product Specifications

For researchers sourcing **L-Cysteine-1-13C**, several reputable commercial suppliers provide high-purity products suitable for demanding research applications. Key considerations when selecting a supplier include isotopic purity, chemical purity, and available product formats. The following tables summarize the quantitative data for **L-Cysteine-1-13C** and its variants from prominent suppliers to facilitate easy comparison.

Table 1: Commercial Suppliers of **L-Cysteine-1-13C**

Supplier	Product Name	Catalog Number	Isotopic Purity (%)	Chemical Purity (%)	CAS Number
Cambridge Isotope Laboratories, Inc.	L-Cysteine (1- ¹³ C, 99%)	CLM-3852-PK	99	≥98	224054-24-4
Sigma-Aldrich	L-Cysteine-1- ¹³ C	608050	99 atom % ¹³ C	≥98 (CP)	224054-24-4
MedchemExpress	L-Cysteine-1- ¹³ C	HY-W016584S	Not Specified	Not Specified	224054-24-4
LGC Standards	L-Cysteine-1- ¹³ C	TRC-C995003	Not Specified	Not Specified	224054-24-4

Table 2: Product Specifications of L-Cysteine Stable Isotope Variants

Supplier	Product Name	Catalog Number	Isotopic Enrichment (%)	Chemical Purity (%)
Cambridge Isotope Laboratories, Inc.	L-Cysteine (¹³ C ₃ , 99%; ¹⁵ N, 99%)	CNLM-3871-H-0.1	¹³ C, 99; ¹⁵ N, 99	≥98
LGC Standards	L-Cysteine- ¹³ C ₃ , ¹⁵ N	C995001	¹³ C ₃ , >95; ¹⁵ N, >95	>95
LGC Standards	L-Cysteine- ¹³ C ₃	C995004	>95	>95[1]

Key Research Applications and Experimental Protocols

L-Cysteine-1-¹³C is a powerful tool in metabolic research, primarily utilized in two key areas: ¹³C-Metabolic Flux Analysis (¹³C-MFA) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics.

¹³C-Metabolic Flux Analysis (¹³C-MFA) of Glutathione Synthesis

¹³C-MFA allows for the quantitative determination of intracellular metabolic fluxes. By tracing the incorporation of the ¹³C label from **L-Cysteine-1-¹³C** into downstream metabolites, researchers can elucidate the activity of specific metabolic pathways. A critical application is the study of glutathione (GSH) synthesis, a key antioxidant pathway.

Experimental Protocol: Tracing **L-Cysteine-1-¹³C** into the Glutathione Synthesis Pathway

This protocol provides a generalized workflow for a ¹³C-MFA experiment to measure the flux of cysteine into glutathione.

- Cell Culture and Labeling:
 - Culture mammalian cells (e.g., HEK293, HepG2) in a cysteine-free DMEM or RPMI-1640 medium supplemented with dialyzed fetal bovine serum (dFBS) and a known concentration of **L-Cysteine-1-¹³C**.
 - A parallel culture should be maintained with unlabeled L-cysteine as a control.
 - Allow the cells to reach a metabolic and isotopic steady state, which typically requires at least 5-6 cell doublings.
- Sample Quenching and Metabolite Extraction:
 - Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
 - Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.
 - Scrape the cells and collect the cell lysate.
 - Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

- Sample Derivatization (Optional but Recommended for GC-MS):
 - Dry the metabolite extract under a stream of nitrogen.
 - Derivatize the samples to increase volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is silylation using N-methyl-N-(tert-butyltrimethylsilyl)trifluoroacetamide (MTBSTFA).
- Mass Spectrometry Analysis:
 - Analyze the samples using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - For GC-MS, monitor the mass isotopomer distributions of cysteine and glutathione-related fragments.
 - For LC-MS, use a high-resolution mass spectrometer to accurately measure the mass shift due to ^{13}C incorporation.
- Data Analysis and Flux Calculation:
 - Correct the raw mass spectrometry data for the natural abundance of ^{13}C .
 - Utilize metabolic flux analysis software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic model of the glutathione synthesis pathway.
 - The software will estimate the relative or absolute fluxes through the pathway.

Quantitative Proteomics using SILAC

SILAC is a powerful technique for the accurate relative quantification of proteins between different cell populations. In a typical SILAC experiment, one population of cells is grown in a "light" medium containing natural amino acids, while the other is grown in a "heavy" medium containing stable isotope-labeled amino acids.

Experimental Protocol: SILAC using **L-Cysteine-1- ^{13}C** for Protein Turnover Analysis

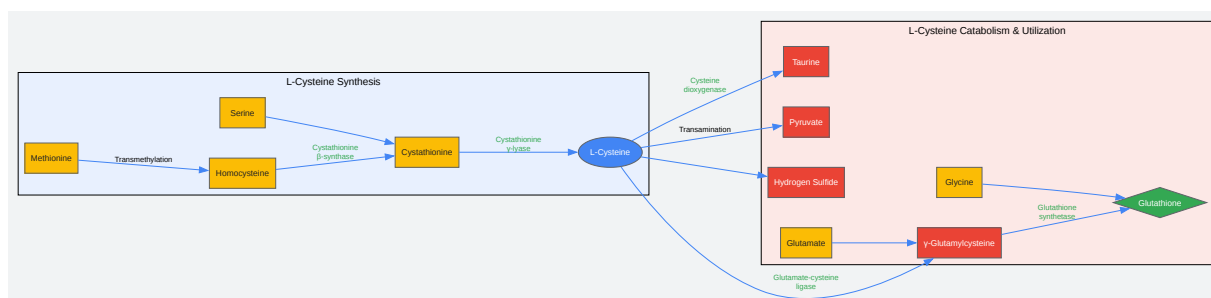
This protocol outlines the steps for a SILAC experiment using **L-Cysteine-1-13C** to compare protein abundance and turnover.

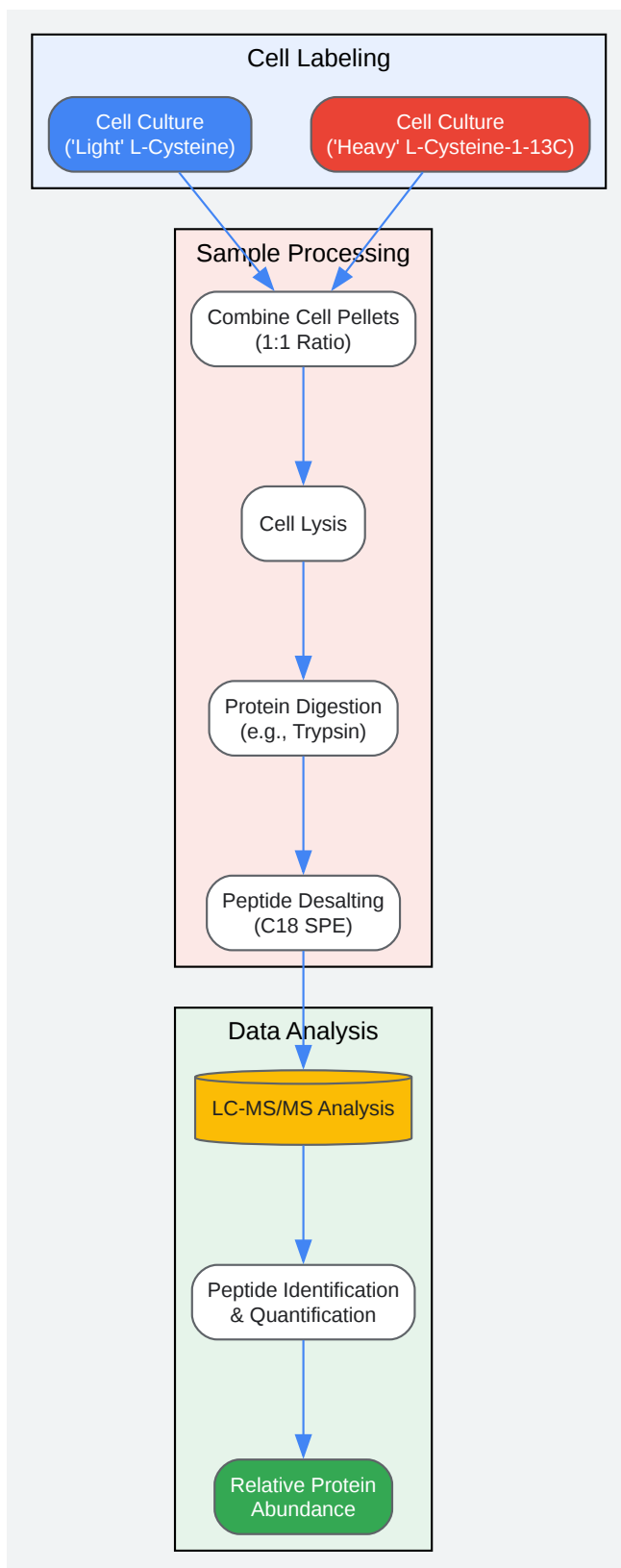
- Cell Culture and Labeling:
 - Culture two populations of a chosen mammalian cell line in a cysteine-deficient SILAC medium.
 - Supplement the "light" medium with unlabeled L-cysteine.
 - Supplement the "heavy" medium with **L-Cysteine-1-13C**.
 - Culture the cells for a minimum of five to six cell divisions to ensure complete incorporation of the labeled amino acid into the proteome.[2]
- Experimental Treatment:
 - Apply the experimental condition (e.g., drug treatment, stimulus) to one of the cell populations while the other serves as a control.
- Cell Harvesting and Lysis:
 - Harvest both "light" and "heavy" cell populations.
 - Combine the cell pellets at a 1:1 ratio based on cell count or total protein concentration.
 - Lyse the combined cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Protein Digestion:
 - Quantify the protein concentration of the cell lysate.
 - Reduce disulfide bonds using a reducing agent like dithiothreitol (DTT).
 - Alkylate cysteine residues with an alkylating agent such as iodoacetamide (IAA) to prevent disulfide bond reformation.

- Digest the proteins into peptides using a protease, typically trypsin, overnight at 37°C.[2]
- Peptide Fractionation and Desalting:
 - To reduce sample complexity, peptides can be fractionated using techniques like strong cation exchange (SCX) or hydrophilic interaction liquid chromatography (HILIC).
 - Desalt the peptides using a C18 solid-phase extraction (SPE) column to remove salts and other contaminants before mass spectrometry analysis.[2]
- LC-MS/MS Analysis:
 - Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometer (LC-MS/MS).
 - The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass due to the ^{13}C label.
- Data Analysis:
 - Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the intensity ratio of the heavy to light peptide pairs.
 - This ratio reflects the relative abundance of the corresponding protein in the two cell populations.

Visualizing L-Cysteine Metabolism

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows involving L-Cysteine.





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